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Compound Focus: Allyl fluoride

CAS No.: 818-92-8

Cat. No.: S703554

Allyl fluoride is a simple organofluorine compound with significant utility in synthetic chemistry. Its core

molecular properties are well-established and confirmed by major chemical databases.

The table below summarizes its fundamental identifiers and properties:

Property Type Description

Molecular Formula CsHsF [1] [2]

Average Molecular Mass 60.071 Da [1]

Monoisotopic Mass 60.037528 Da [1]

CAS Registry Number 818-92-8 [1] [2]

IUPAC Name 3-fluoroprop-1-ene [1]

Common Synhonyms 3-Fluoro-1-propene; 3-Fluoropropylene; CH2=CH-CHzF [1] [2]
InChiKey QCMKXHXKNIOBBC-UHFFFAOYSA-N [2]

Synthetic Methodologies for Allyl Fluorides
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The synthesis of allylic fluorides has advanced significantly, moving towards metal-catalyzed and metal-free

strategies that offer high selectivity. The following experimental workflows outline two prominent methods.

Metal-Free Synthesis Using Selectfluor

This method utilizes Selectfluor as an electrophilic fluorinating reagent and is particularly effective for

converting styrenes into allylic fluorides without a transition metal catalyst [3].

Reaction with
Selectfluor

Transition State (TS-I)

Electrophilic F+ addition

Cationic Intermediate (INT-1)

Path a (Preferred)

Transition State (TS-1V)
Ha Proton Abstraction

Click to download full resolution via product page
Diagram illustrating the metal-free allylic fluorination mechanism via a carbocation intermediate.

Detailed Protocol:

¢ Reaction Setup: Dissolve the styrene substrate (1.0 equiv) in anhydrous N,N-Dimethylformamide
(DMF) [3].
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¢ Fluorination: Add Selectfluor (1.1-1.5 equiv) to the solution [4] [3].

¢ Reaction Conditions: Stir the mixture at room temperature or elevated temperature (monitor by
TLC). The reaction typically proceeds to form the allylic fluoride product in good to excellent yields [3].

e Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.qg., ethyl
acetate). Purify the crude product via fluorous solid-phase extraction or standard flash
chromatography [4].

Key Insight: Density Functional Theory (DFT) calculations reveal that this reaction proceeds via a
carbocation intermediate (INT-I). The formation of the final product occurs through a single-step
deprotonation at the C1 position (Path a), which is significantly more favorable than a multi-step pathway

involving a vinyl fluoride intermediate [3].

Palladium-Catalyzed Asymmetric Synthesis

For the synthesis of chiral, enantioenriched allylic fluorides, a palladium-catalyzed approach is highly

effective.

Detailed Protocol:

e Catalyst System: Generate the active catalyst in situ by combining Pd(0) (e.g., Pdz2(dba)s) with a
chiral bisphosphine ligand (e.g., a Trost ligand) in an aprotic solvent like THF [5].

e Substrate and Fluoride Source: Add the cyclic allylic chloride substrate and silver fluoride (AgF)
as the nucleophilic fluoride source [5].

¢ Reaction Conditions: Stir the mixture under an inert atmosphere at the specified temperature (e.g.,
room temperature) [5].

e Work-up & Purification: Filter the reaction mixture to remove silver salts and concentrate the filtrate.
Purify the residue via flash chromatography to obtain the enantioenriched cyclic allylic fluoride [5].

Mechanism: Evidence suggests that C—F bond formation occurs via an Sy2-type attack of fluoride on a

chiral Pd(II)-n-allyl intermediate, ensuring high enantioselectivity [5].

Computational Insights into Bonding and Mechanism

Density Functional Theory (DFT) calculations provide deep insights into the reaction mechanisms and

energetic landscapes of allylic fluorination.
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¢ Reaction Pathway Analysis: A study investigating the reaction of a-methyl styrene with Selectfluor
identified key transition states and intermediates [3]. The initial fluorination transition state (TS-I) has
a low energy barrier (4.43 kcal/mol in gas phase), leading to a highly stable carbocation intermediate
(INT-1, -68.31 kcal/mol). The final deprotonation via TS-IV has an energy barrier of 14.9 kcal/mol
relative to INT-1 [3].

e Solvent Effects: The choice of solvent significantly impacts the reaction energy profile. Polar aprotic
solvents like DMF destabilize the cationic intermediate but drastically stabilize the deprotonation
transition state (TS-IV), making it the preferred solvent for this reaction. Polar protic solvents like
methanol destabilize all species involved [3].

The table below compares the energy profiles in different environments for the key step of proton abstraction

(INT-I - TS-IV) in the model reaction:

= . Energy in Gas Phase Energy in DMF Energy in Methanol

ecies

P (kcal/mol) (kcal/mol) (kcal/mol)

Intermediate INT-I -68.31 Not Explicitly Stated -43.50
(Destabilized)

Transition State TS-IV  -53.41 -41.10 -39.07

Energy Barrier (INT-I +14.90 Lower than gas phase +4.43

- TS-IV)

Unique Reactivity of Allyl Fluorides

Beyond its synthesis, the allyl fluoride functional group exhibits distinctive reactivity that can be harnessed

in organic synthesis.

¢ Role as an Electrophile: Allyl fluorides can act as electrophiles in allylic alkylation reactions.
Notably, the fluoride ion can serve a dual role: as a leaving group and as a base to activate a
pronucleophile. For instance, in an organocatalytic asymmetric allylic benzylborylation, a fluoride
anion triggers desilylation of an a-silyl benzylboronic ester, generating a reactive a-boryl carbanion
that couples with the allyl fluoride [6].

o Utility in Complex Synthesis: The products from these reactions, such as chiral homoallylic boronic
esters, are valuable building blocks. The boronate group can be stereospecifically transformed into
other functionalities, including a-methylene-y-butyrolactones, which are privileged structures in
bioactive natural products and pharmaceuticals [6].
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Analytical and Spectral Data

The characterization of allyl fluoride is supported by standard spectral data. The IR spectrum for the
compound is available in the NIST database, recorded as a gas-phase spectrum (at 65 mmHg with N2 added)

using a 5 cm path length [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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